molecular formula C9H14N2O2 B1407095 (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine CAS No. 1539076-88-4

(3-(2-Methoxyethoxy)pyridin-4-yl)methanamine

Cat. No. B1407095
CAS RN: 1539076-88-4
M. Wt: 182.22 g/mol
InChI Key: ILZOBRGOICCGIU-UHFFFAOYSA-N
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Description

(3-(2-Methoxyethoxy)pyridin-4-yl)methanamine, also referred to as 3-MEP, is an organic compound belonging to the class of pyridines. It is a colorless, volatile liquid with a slightly sweet odor. 3-MEP is an important intermediate in the synthesis of many pharmaceuticals, polymers, dyes, and other compounds. It has a wide range of applications in the field of organic chemistry, including the synthesis of polymers, pharmaceuticals, and other compounds.

Scientific Research Applications

Anticonvulsant Agents

A study by Pandey and Srivastava (2011) focused on the synthesis of novel Schiff bases of 3-aminomethyl pyridine, which exhibited significant anticonvulsant activity. These compounds were found to provide protection against seizures in various models, demonstrating their potential as anticonvulsant agents. Their chemical structures were confirmed using techniques like FT-IR and NMR spectroscopy (Pandey & Srivastava, 2011).

Photocytotoxicity and Cellular Imaging

Basu et al. (2014, 2015) explored the photocytotoxic properties of Iron(III) complexes involving derivatives of pyridin-2-ylmethyl methanamine. These complexes showed exceptional photocytotoxicity under red light, proving effective in generating reactive oxygen species and causing apoptosis in cancer cells. They also demonstrated the capability for cellular imaging, with significant uptake in cancer cells (Basu et al., 2014); (Basu et al., 2015).

Catalysis and Chemical Synthesis

Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives for their application in catalysis. These compounds were used to create unsymmetrical NCN′ pincer palladacycles, which showed good activity and selectivity in catalytic applications, particularly where the palladacycle remained in the Pd(II) state (Roffe et al., 2016).

Photo-induced Oxidation Studies

Draksharapu et al. (2012) conducted photochemistry studies on complexes involving 1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine. Their research revealed the enhancement of the rate of outer sphere electron transfer to oxygen, yielding superoxide radical anion and complexes in the Fe(III) redox state. This study contributes to understanding the role of such complexes in oxidative processes (Draksharapu et al., 2012).

Selective Detection of Ions

Aggrwal et al. (2021) investigated the reaction products of 2,3-dibromonaphthalene-1,4-dione with pyridyl amines, including pyridin-4-yl)methanamine, for their potential in selectively detecting Hg and Ni ions. This research opens avenues for the development of sensitive and selective ion detection methods (Aggrwal et al., 2021).

Mechanism of Action

The mechanism of action of “(3-(2-Methoxyethoxy)pyridin-4-yl)methanamine” is not clear from the available information. It’s worth noting that the mechanisms of action for similar compounds can vary widely depending on their chemical structure and the specific context in which they are used .

properties

IUPAC Name

[3-(2-methoxyethoxy)pyridin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-12-4-5-13-9-7-11-3-2-8(9)6-10/h2-3,7H,4-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZOBRGOICCGIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CN=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2-Methoxyethoxy)pyridin-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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